molecular formula C13H21NO2S B2920242 1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol CAS No. 1408361-21-6

1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol

Cat. No.: B2920242
CAS No.: 1408361-21-6
M. Wt: 255.38
InChI Key: MUBMYWLYGVDRTB-UHFFFAOYSA-N
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Description

1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol is a propanolamine derivative characterized by a propan-2-ol backbone substituted with a 4-(methylsulfanyl)phenoxy group at position 1 and a propylamino group at position 2. The methylsulfanyl (SCH₃) moiety on the phenoxy ring introduces sulfur-based electronic and lipophilic properties, distinguishing it from conventional beta-blockers like metoprolol or propranolol, which feature oxygen-containing substituents .

Properties

IUPAC Name

1-(4-methylsulfanylphenoxy)-3-(propylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-3-8-14-9-11(15)10-16-12-4-6-13(17-2)7-5-12/h4-7,11,14-15H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBMYWLYGVDRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=C(C=C1)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Phenoxy Ring Modifications

  • Methylsulfanyl (SCH₃) vs. This may affect bioavailability and tissue distribution .
  • Cyclopropylmethoxyethyl: The compound "1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol" () incorporates a cyclopropane ring, introducing steric hindrance and metabolic stability. The rigid structure may improve receptor selectivity but complicate synthesis .
  • Benzyloxy (OCH₂C₆H₅): Benzyloxy-substituted analogs (e.g., 1-[4-(benzyloxy)phenoxy]-3-(isopropylamino)propan-2-ol, ) exhibit higher molecular weights (~370 g/mol vs.

Amino Group Variations

  • Propylamino (CH₂CH₂CH₃) vs. Isopropylamino (C(CH₃)₂): The propylamino group in the target compound offers less steric bulk than isopropylamino (common in metoprolol and bisoprolol), which may reduce beta-1 receptor selectivity but improve binding kinetics in certain isoforms .
  • Tert-Butylamino (C(CH₃)₃): Nadolol’s tert-butyl group () enhances metabolic resistance, contributing to its longer half-life (~20 hours) compared to propylamino derivatives .

Pharmacokinetic and Metabolic Considerations

  • Metabolism :
    Metoprolol undergoes CYP2D6-mediated oxidation to α-hydroxymetoprolol (), whereas the methylsulfanyl group in the target compound may resist oxidation, favoring alternative pathways like sulfoxidation or glucuronidation .
  • Toxicity: Beta-blockers like propranolol exhibit microalgal growth inhibition (IC₅₀: 1–10 mg/L), but the target compound’s SCH₃ group could modulate toxicity. Phenytoin, a structurally distinct compound, shows 50% inhibition at 28.3 mg/L (), suggesting substituent-dependent ecotoxicological impacts .

Comparative Data Table

Compound Name Phenoxy Substituent Amino Group Molecular Weight (g/mol) Key Properties References
1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol 4-(SCH₃) Propylamino ~283 High lipophilicity; discontinued
Metoprolol 4-(2-Methoxyethyl) Isopropylamino 267.36 β1-selectivity; CYP2D6 metabolism
Bisoprolol 4-[(2-Isopropoxyethoxy)methyl] Isopropylamino 325.44 High β1-selectivity; long half-life
1-[4-(Benzyloxy)phenoxy]-3-(isopropylamino)propan-2-ol 4-(OCH₂C₆H₅) Isopropylamino 370.47 Enhanced lipophilicity; receptor cross-reactivity
Nadolol 5,6,7,8-Tetrahydro-naphthyloxy Tert-butylamino 309.41 Non-selective; renal excretion

Research Findings and Implications

  • Receptor Binding: Isopropylamino and tert-butylamino groups in bisoprolol and nadolol confer higher receptor affinity than propylamino, suggesting the target compound may require structural optimization for therapeutic efficacy .
  • Environmental Impact: Beta-blockers like propranolol inhibit microalgal growth at low concentrations (1–10 mg/L), but the target compound’s SCH₃ group could alter its ecotoxicological profile, warranting further study .

Biological Activity

1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol, with the molecular formula C13H21NO2S and a molecular weight of 255.38 g/mol, is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 4-(methylsulfanyl)phenol and 3-chloropropan-2-ol.
  • Reaction Conditions : The reaction is conducted in the presence of a base such as potassium carbonate to form an intermediate.
  • Amination : The intermediate undergoes amination with propylamine to yield the final product.

This compound can also undergo various chemical reactions, including oxidation and reduction, which can be utilized to modify its structure for further studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against several bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae). The results showed that this compound could inhibit bacterial growth effectively, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Bacillus subtilis12
Escherichia coli18
Klebsiella pneumoniae14

Anti-inflammatory and COX Inhibition

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. It demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This suggests potential therapeutic applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is hypothesized to involve interactions with specific receptors or enzymes within cells. By binding to these targets, the compound may modulate various cellular processes, leading to its observed antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

To understand the unique biological activity of this compound, it can be compared with structurally similar derivatives:

  • 1-[4-(Methylsulfanyl)phenoxy]-3-(ethylamino)propan-2-ol
    • Exhibits different antimicrobial potency due to the ethyl group.
  • 1-[4-(Methylsulfanyl)phenoxy]-3-(butylamino)propan-2-ol
    • May show enhanced lipophilicity affecting membrane permeability.

These comparisons highlight how slight modifications in chemical structure can influence biological activity significantly .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • A study on related phenoxy derivatives indicated promising results in treating infections resistant to conventional antibiotics.
  • Another investigation into anti-inflammatory agents derived from similar structures showcased reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

These findings underline the potential of this compound as a candidate for further development in pharmacological applications.

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